

# Volixibat for the Treatment of Primary Sclerosing Cholangitis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Volixibat**, an investigational therapy for the treatment of cholestatic pruritus associated with Primary Sclerosing Cholangitis (PSC). PSC is a chronic, progressive liver disease characterized by inflammation and fibrosis of the bile ducts, leading to cholestasis, pruritus, and eventual liver failure.[1] There are currently no approved therapies that effectively treat the underlying disease process or its debilitating symptoms.[1] **Volixibat**, a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach by targeting the enterohepatic circulation of bile acids.[2][3][4][5]

#### **Mechanism of Action**

**Volixibat** selectively inhibits the ileal bile acid transporter (IBAT), a protein primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation.[1][6][7] In cholestatic diseases such as PSC, the impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, contributing to liver injury and symptoms like pruritus. [1] By blocking IBAT, **Volixibat** interrupts the enterohepatic circulation, increasing the excretion of bile acids in the feces.[4][5][6] This reduction in the systemic bile acid pool is expected to alleviate pruritus and potentially reduce bile acid-mediated liver damage.[5][6]

Previous studies have demonstrated that **Volixibat** treatment leads to on-target effects, including increased fecal bile acid excretion, a pharmacodynamic marker of IBAT inhibition.[2] [3] This is accompanied by a decrease in serum bile acids and an increase in  $7\alpha$ -hydroxy-4-



cholesten-3-one (7 $\alpha$ C4), a marker of bile acid synthesis, indicating a systemic response to the induced bile acid loss.[2][3]

Caption: Mechanism of action of Volixibat in PSC.

### **Clinical Development: The VISTAS Trial**

The primary clinical investigation of **Volixibat** in PSC is the Phase 2b VISTAS (**Volixibat** in Subjects with Pruritus Associated with Primary Sclerosing Cholangitis) trial (NCT04663308).[1] This randomized, double-blind, placebo-controlled study is designed to evaluate the efficacy and safety of **Volixibat** for the treatment of cholestatic pruritus in patients with PSC.[8][9]

#### **Experimental Protocol: VISTAS Trial**

Study Design: The VISTAS trial is a multicenter, randomized, double-blind, placebo-controlled study.[9][10] It consists of a screening period, a treatment period of up to 28 weeks, and a follow-up period.[1] An independent data review committee has reviewed interim data and recommended the continuation of the study.[1][7]

Patient Population: The study has enrolled 182 participants aged 12 years and older with a confirmed diagnosis of PSC and associated pruritus.[1] Key inclusion criteria include a diagnosis of large or small duct PSC and persistent pruritus.[8] Concomitant use of ursodeoxycholic acid (UDCA) and certain anti-pruritic medications is permitted if specific criteria are met.[8] Exclusion criteria include evidence of decompensated cirrhosis, a history of surgeries that may disrupt enterohepatic circulation, and other concurrent liver diseases.[8]

Intervention: Participants are randomized to receive either **Volixibat** or a placebo. The study initially evaluated two doses of **Volixibat** (20 mg and 80 mg) administered orally twice daily.[1] Based on interim analyses, the 20 mg twice-daily dose was selected for the confirmatory phase of the trial.[1][7]

Outcome Measures: The primary endpoint is the change from baseline in patient-reported daily itch, as assessed by the Adult Itch Reported Outcome (Adult ItchRO) questionnaire.[1][9] Secondary endpoints include safety and tolerability, changes in serum bile acid levels, and assessments of liver damage biomarkers.[1]





Click to download full resolution via product page

**Caption:** Experimental workflow of the VISTAS clinical trial.



## **Quantitative Data**

As of the latest updates, top-line results from the VISTAS trial are anticipated between April and June of the upcoming year.[1] However, interim analyses have been positive, meeting prespecified safety and efficacy thresholds to continue the trial.[1]

To provide context for the potential efficacy of **Volixibat**, data from the similarly designed Phase 2b VANTAGE trial in patients with Primary Biliary Cholangitis (PBC) can be considered.

Table 1: Efficacy Data from the VANTAGE Trial (PBC)

| Endpoint                                     | Result                                               | Statistical<br>Significance | Citation   |
|----------------------------------------------|------------------------------------------------------|-----------------------------|------------|
| Pruritus Improvement<br>(Adult ItchRO Scale) | -3.82 point reduction from baseline                  | p < 0.0001                  | [2][3][11] |
| -2.32 point placebo-<br>adjusted difference  | p = 0.0026                                           | [2][3]                      |            |
| Serum Bile Acid (sBA) Reduction              | 75% of patients<br>achieved >50%<br>reduction in sBA | -                           | [2][3][11] |
| Fatigue Improvement                          | Significant<br>improvement at week<br>16 vs. placebo | -                           | [2][3]     |
| Inflammatory<br>Biomarker Reduction          | Reductions from baseline in IL-31                    | -                           | [12]       |

Table 2: Safety and Tolerability Data from the VANTAGE Trial (PBC)



| Adverse Event Profile            | Details                                                       | Citation       |
|----------------------------------|---------------------------------------------------------------|----------------|
| Most Common Adverse Event        | Diarrhea (77% of patients)                                    | [2][3][11][12] |
| Severity of Diarrhea             | Mild to moderate, mostly transient                            | [2][3][11][12] |
| Discontinuation due to Diarrhea  | One case resulted in discontinuation                          | [2][12]        |
| Serious Adverse Events<br>(SAEs) | 4 patients experienced SAEs, including one in the placebo arm | [2][3]         |
| Liver Biomarkers                 | No clinically meaningful changes observed                     | [2][3]         |
| New Safety Signals               | No new safety signals were observed                           | [2][3][11][12] |

#### Conclusion

Volixibat's targeted mechanism of inhibiting IBAT to reduce systemic bile acid levels presents a promising and rational approach for managing cholestatic pruritus in PSC. The ongoing VISTAS trial is a critical step in determining the clinical efficacy and safety of this novel therapy. While awaiting the final data from the VISTAS trial, the positive interim analyses and the robust data from the analogous VANTAGE study in PBC provide a strong rationale for the continued development of Volixibat as a potential first-in-class treatment for a significant unmet need in patients with Primary Sclerosing Cholangitis. The forthcoming results are highly anticipated by the clinical and scientific communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. liverdiseasenews.com [liverdiseasenews.com]
- 2. hcplive.com [hcplive.com]
- 3. Mirum's Volixibat Achieves Positive Interim Analyses in VANTAGE PBC and VISTAS PSC Studies - BioSpace [biospace.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. mirumpharma.com [mirumpharma.com]
- 6. mirumclinicaltrials.com [mirumclinicaltrials.com]
- 7. VISTAS PSC Support [pscsupport.org.uk]
- 8. University of California Health Primary Sclerosing Cholangitis Trial → Drug Named Volixibat in Patients With Itching Caused by Primary Sclerosing Cholangitis (PSC) [clinicaltrials.ucbraid.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. A Randomized Double-Blind Placebo-Controlled Study to Evaluate the Efficacy and Safety of Volixibat in the Treatment of Cholestatic Pruritus in Patients with Primary Sclerosing Cholangitis (VISTAS) | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Volixibat for the Treatment of Primary Sclerosing Cholangitis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684035#exploring-volixibat-for-primary-sclerosing-cholangitis-psc-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com